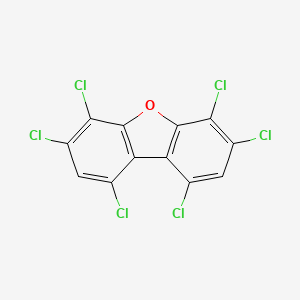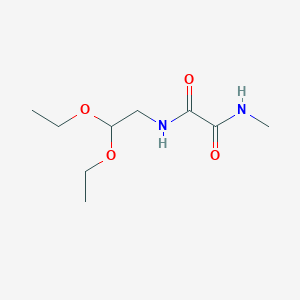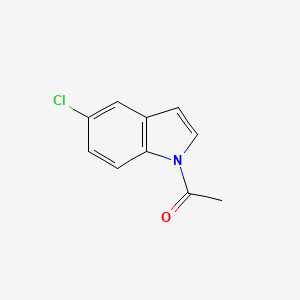
5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine
Overview
Description
“5,5’,6,6’-Tetraphenyl-3,3’-bi-1,2,4-triazine” is a chemical compound. The crystal structure of this compound was published in the journal Zeitschrift für Kristallographie - Crystalline Materials .
Molecular Structure Analysis
The two 5,6-dimethyl-1,2,4-triazine halves of the molecule are related by a center of symmetry. The two triazine rings are coplanar to within a maximum deviation of 0.013 (2) Å from the mean plane of the ring atoms .Scientific Research Applications
Chemical Synthesis and Modifications
Amination Studies : The amination of 1,2,4-triazines, which include compounds like 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine, has been explored. For instance, Rykowski and Plas (1982) studied the formation of 3-amino-1,2,4-triazines and various by-products, indicating the chemical reactivity and potential for modification of these triazines (Rykowski & Plas, 1982).
Structural Characterization for Extraction Applications : Branowska et al. (2010) characterized disubstituted 5,5'-bi-1,2,4-triazines for potential use in nuclear waste extraction. Their research reveals the compounds' molecular structures and potential applications in waste management (Branowska et al., 2010).
Electronic and Optical Properties
Oligothiophenes with Triazine Units : Branowska et al. (2016) developed oligothiophene derivatives with 1,2,4-triazine and 5,5'-bi-1,2,4-triazine units, exploring their optical and electronic properties. This study is significant for organic optoelectronic applications, suggesting the role of triazine units in electronic devices (Branowska et al., 2016).
Platinum Complexes for OLEDs : Pander et al. (2018) synthesized Pt(II) complexes with 1,2,4-triazine derivatives for use in organic light-emitting diodes (OLEDs). This illustrates the potential of triazine-based compounds in advanced lighting technologies (Pander et al., 2018).
properties
IUPAC Name |
3-(5,6-diphenyl-1,2,4-triazin-3-yl)-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)33-35-29(31-25)30-32-26(22-15-7-2-8-16-22)28(34-36-30)24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFAPSRWCWFNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566344 | |
| Record name | 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93372-16-8 | |
| Record name | 5,5',6,6'-Tetraphenyl-3,3'-bi-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066853.png)

![1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B3066876.png)









